1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid can be compared with other similar compounds, such as:
- 1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxamide
- 1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
1-oxo-3-phenyl-3,4-dihydroisochromene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-11-8-4-5-9-12(11)16(19)20-14(13)10-6-2-1-3-7-10/h1-9,13-14H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFZOPKAXVDCAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372939 |
Source
|
Record name | 1-Oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68204-74-0 |
Source
|
Record name | 1-Oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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